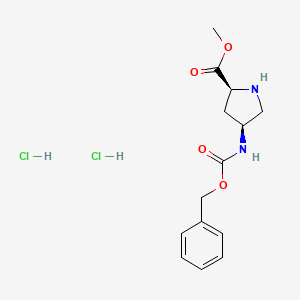
(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H20Cl2N2O4 and its molecular weight is 351.2256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride is a synthetic compound with potential biological activities. This compound belongs to a class of amino acid derivatives and has garnered interest for its possible applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following:
- Molecular Formula : C₁₉H₂₃Cl₂N₂O₄
- Molecular Weight : 398.45 g/mol
- CAS Number : 1245648-14-9
This compound features a pyrrolidine ring, which is significant for its biological activity due to its ability to mimic natural amino acids and interact with biological systems.
The biological activity of this compound is primarily attributed to its structural similarity to natural amino acids. This similarity allows it to engage with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of certain proteases, which could have implications in cancer therapy by preventing the degradation of regulatory proteins.
- Anticancer Potential : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, suggesting that it may help in conditions like neurodegenerative diseases by mitigating oxidative stress and inflammation.
Case Studies
A review of literature reveals several case studies highlighting the biological activity of similar compounds:
- Study on Cancer Cell Lines : A study demonstrated that a closely related compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC₅₀ values in the low micromolar range. The proposed mechanism involved apoptosis via mitochondrial pathways .
- Neuroprotective Effects in Animal Models : In vivo studies on animal models have shown that compounds similar to this compound can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .
Data Table: Summary of Biological Activities
科学的研究の応用
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent. Its structural components suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease processes. For instance, the benzyloxycarbonyl group can enhance the lipophilicity of the molecule, potentially improving its bioavailability.
Enzyme Inhibition Studies
Research indicates that derivatives of pyrrolidine compounds can inhibit prolyl oligopeptidase, an enzyme implicated in neurodegenerative diseases. The ability of (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate to modulate this enzyme could lead to therapeutic strategies for conditions such as Alzheimer's disease .
Peptide Synthesis
This compound serves as a valuable building block in peptide synthesis. Its functional groups allow for the formation of peptide bonds with other amino acids or peptide fragments, facilitating the development of novel peptides with specific biological activities .
Case Studies
Authoritative Insights
- Pharmaceutical Applications : The structural versatility of (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate makes it a candidate for developing new medications targeting various diseases.
- Biological Activity : Its ability to modulate enzymatic activity positions it as a promising lead compound for further development in drug discovery programs aimed at neurodegenerative diseases and other conditions influenced by proteolytic enzymes.
- Synthetic Utility : The compound's functional groups provide multiple sites for further chemical modification, making it a useful intermediate in synthetic organic chemistry.
特性
IUPAC Name |
methyl (2S,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.2ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);2*1H/t11-,12-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUSUWARFWJKPL-AQEKLAMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














